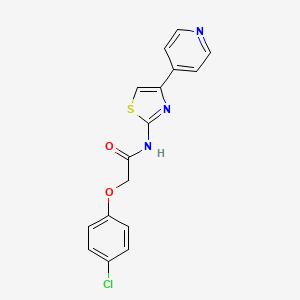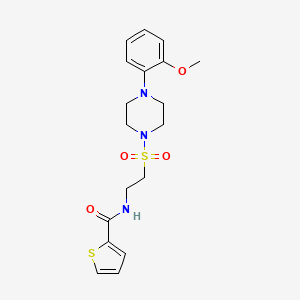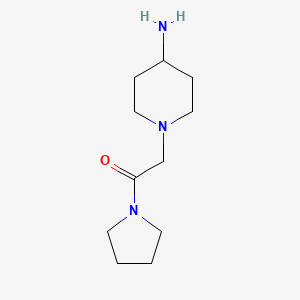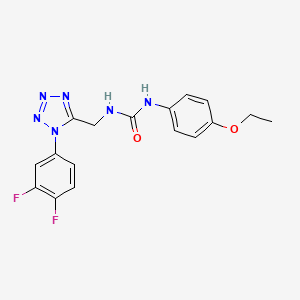
2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, commonly known as CPYTA, is a chemical compound that has been of great interest in scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including in the field of medicine.
科学研究应用
CPYTA has shown potential in various scientific research applications, including in the field of medicine. It has been studied for its anti-inflammatory and anti-tumor properties. CPYTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, CPYTA has been studied for its use as a fluorescent probe for imaging cells.
作用机制
The mechanism of action of CPYTA is not fully understood. However, it has been suggested that CPYTA may inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). Inhibition of these enzymes may lead to the anti-inflammatory and anti-tumor properties of CPYTA. CPYTA has also been shown to inhibit the aggregation of amyloid-beta peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CPYTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory properties. CPYTA has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. Additionally, CPYTA has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CPYTA has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. CPYTA is also water-soluble, which makes it easy to administer to cells or animals. However, there are also limitations to using CPYTA in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, CPYTA has not been extensively studied in humans, which limits its potential use in clinical applications.
未来方向
There are several future directions for research on CPYTA. One potential direction is to further investigate its mechanism of action. This may lead to a better understanding of the compound's anti-inflammatory and anti-tumor properties. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies on the use of CPYTA as a fluorescent probe for imaging cells may lead to new applications in the field of cell biology.
合成方法
CPYTA can be synthesized using various methods, including the reaction of 4-chlorophenol with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. Another method involves the reaction of 2-(4-chlorophenoxy)acetic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-4-yl)thiazol-2-amine. These methods have been successful in synthesizing CPYTA in high yields.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIIERAMNNRLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2403307.png)

![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)
![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)
![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2403316.png)
![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)
